3-Bromo-4-thiocyanatophenol
Description
3-Bromo-4-thiocyanatophenol is a halogenated phenolic compound featuring a bromine atom at the 3-position and a thiocyanate (-SCN) group at the 4-position of the aromatic ring. This structure confers unique physicochemical properties, including enhanced electrophilicity due to the electron-withdrawing effects of bromine and thiocyanate.
Properties
CAS No. |
404389-59-9 |
|---|---|
Molecular Formula |
C7H4BrNOS |
Molecular Weight |
230.08 g/mol |
IUPAC Name |
(2-bromo-4-hydroxyphenyl) thiocyanate |
InChI |
InChI=1S/C7H4BrNOS/c8-6-3-5(10)1-2-7(6)11-4-9/h1-3,10H |
InChI Key |
VIAVAJKZWGTWKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)Br)SC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares 3-Bromo-4-thiocyanatophenol with three analogous compounds based on substituent groups, synthesis pathways, and inferred properties. Data are extrapolated from structurally similar molecules in the provided evidence.
Table 1: Structural and Functional Comparison
Key Findings :
Reactivity and Bioactivity: The thiocyanate group in 3-Bromo-4-thiocyanatophenol may enhance nucleophilic substitution reactivity compared to hydroxyl or methyl groups in analogs like (4-bromothiophen-3-yl)methanol. Antimicrobial activity is prominent in oxadiazole derivatives (e.g., 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole), suggesting that bromine’s electron-withdrawing effect synergizes with heterocyclic rings to disrupt microbial membranes. The thiocyanate group in the target compound could offer similar or improved bioactivity due to its ability to coordinate metal ions in enzymes.
Synthetic Complexity: Thiocyanation typically requires reagents like NH4SCN or KSCN under acidic conditions, whereas oxadiazole/thiazole formation relies on cyclization with POCl3 or amine coupling. These pathways imply that 3-Bromo-4-thiocyanatophenol may require milder conditions than fluorinated analogs (e.g., 4-(3-bromo-4-fluorophenyl)-1,3-thiazol-2-amine), which involve hazardous fluorination steps.
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